Cas no 2639452-52-9 (tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate)

Tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate is a specialized indole derivative with a sterically hindered tert-butyl ester group. Its rigid molecular structure, featuring a fused indole ring system, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles. The tert-butyl moiety enhances stability, facilitating handling and storage, while the trimethyl substitution pattern influences reactivity and selectivity in further transformations. This compound is often employed in pharmaceutical and agrochemical research, where its structural motifs are leveraged for developing bioactive molecules. Its well-defined stereochemistry and functional group compatibility further contribute to its utility in multistep synthetic routes.
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate structure
2639452-52-9 structure
Product name:tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
CAS No:2639452-52-9
MF:C16H23NO2
Molecular Weight:261.35932469368
CID:6150414
PubChem ID:165901186

tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27731004
    • 2639452-52-9
    • tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
    • インチ: 1S/C16H23NO2/c1-14(2,3)19-13(18)16(6)15(4,5)11-9-7-8-10-12(11)17-16/h7-10,17H,1-6H3
    • InChIKey: CIUXQHGQIRJREL-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1(C)C(C)(C)C2C=CC=CC=2N1)=O

計算された属性

  • 精确分子量: 261.172878976g/mol
  • 同位素质量: 261.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 369
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 3.9

tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27731004-0.05g
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
2639452-52-9 95.0%
0.05g
$539.0 2025-03-19
Enamine
EN300-27731004-5.0g
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
2639452-52-9 95.0%
5.0g
$1862.0 2025-03-19
Enamine
EN300-27731004-0.5g
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
2639452-52-9 95.0%
0.5g
$616.0 2025-03-19
Enamine
EN300-27731004-10.0g
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
2639452-52-9 95.0%
10.0g
$2762.0 2025-03-19
Enamine
EN300-27731004-0.25g
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
2639452-52-9 95.0%
0.25g
$591.0 2025-03-19
Enamine
EN300-27731004-0.1g
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
2639452-52-9 95.0%
0.1g
$565.0 2025-03-19
Enamine
EN300-27731004-1.0g
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
2639452-52-9 95.0%
1.0g
$642.0 2025-03-19
Enamine
EN300-27731004-2.5g
tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate
2639452-52-9 95.0%
2.5g
$1260.0 2025-03-19

tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate 関連文献

tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylateに関する追加情報

Introduction to Tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2639452-52-9)

Tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate, identified by the chemical compound code CAS No. 2639452-52-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indole derivatives, a family of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate, particularly the presence of a tert-butyl group and a trimethyl-substituted indole core, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological investigations.

The CAS No. 2639452-52-9 registry number ensures precise identification and differentiation of this compound within scientific literature and databases. This standardized numbering system is crucial for researchers to accurately reference and retrieve information about the compound's synthesis, physicochemical properties, and potential applications. The indole moiety in tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate is particularly noteworthy, as indole derivatives have been extensively studied for their roles in various biological processes, including neurotransmitter signaling, immune responses, and anticancer activities.

Recent advancements in the field of drug discovery have highlighted the importance of indole-based compounds due to their structural versatility and biological efficacy. The tert-butyl group in the molecular structure of this compound not only enhances its lipophilicity but also provides a stable handle for further functionalization. This feature makes tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate an attractive intermediate in the synthesis of more complex pharmacophores designed to target specific biological pathways.

One of the most compelling aspects of tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate is its potential as a precursor in the development of novel therapeutic agents. The indole core is a well-documented pharmacological scaffold that has been incorporated into numerous drugs with proven efficacy. For instance, derivatives of indole have shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and protecting against oxidative stress. The unique substitution pattern in tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate may confer additional biological advantages by fine-tuning interactions with target proteins or enzymes.

The synthesis of tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include condensation reactions to form the indole ring system followed by functional group transformations to introduce the tert-butyl ester moiety. Advances in synthetic methodologies have enabled more efficient and sustainable routes to complex indole derivatives, making compounds like tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate more accessible for research purposes.

In terms of physicochemical properties, tert-butyl 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylate exhibits characteristics that are typical of indole derivatives with bulky substituents. Its solubility profile suggests potential for formulation into various delivery systems depending on the intended application. Additionally, tert-butyl group enhances its metabolic stability by reducing susceptibility to hydrolysis under physiological conditions.

Recent studies have begun to explore the pharmacological potential of structurally diverse indole derivatives beyond traditional therapeutic areas. For example, tert-butyl 2,3,3-trimethyl-2 H -indolone -carboxylic acid esters have been investigated for their anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The presence of multiple chiral centers in this compound also opens avenues for studying stereochemistry-dependent biological activities.

The role of computational chemistry in drug discovery has further accelerated the development process for compounds like tert-butyl 23 trimethyl23 dihydro13 H -indolone carboxylic acid tert buty ester (CAS No26549525829) by predicting binding affinities and optimizing molecular structures before experimental validation becomes necessary.* Machine learning models trained on large datasets*of known bioactive molecules can identify promising candidates based on structural features alone.* This approach complements traditional experimental screening methods*and allows researchers*to prioritize compounds*for further investigation based on predicted efficacy.*

The versatility of *indoles* as pharmacological scaffolds continues*to inspire innovation*in medicinal chemistry.* Researchers are increasingly exploring bioisosteric replacements,*such as pyrroles,*to enhance drug-like properties while maintaining target interactions.* Additionally,*the integration*of green chemistry principles*into synthetic routes*is becoming essential*for sustainable drug development.* These efforts align with broader initiatives within pharmaceutical industries*to reduce environmental impact while advancing therapeutic options.*

Future directions for research involving *tertbutylester derivatives* may include exploring their potential as probes or tools in biochemical assays.* By designing molecules with specific binding affinities toward key enzymes or receptors,*researchers can gain deeper insights into disease mechanisms.* Such studies could pave way toward rational drug design approaches where computational predictions guide experimental synthesis.* This iterative process between theory and practice represents state-of-the-art methodology in modern medicinal chemistry.*

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